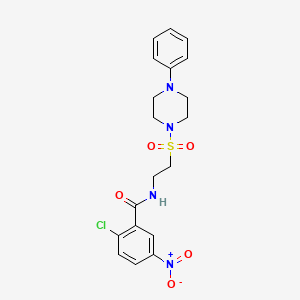

2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-5-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O5S/c20-18-7-6-16(24(26)27)14-17(18)19(25)21-8-13-30(28,29)23-11-9-22(10-12-23)15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYMCBJTJYAKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a chlorobenzene derivative, followed by amide formation and subsequent sulfonylation with 4-phenylpiperazine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger batch processes. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The chloro group can be substituted with other nucleophiles.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can lead to various substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A comparative analysis of the minimum inhibitory concentration (MIC) values highlights the potency of these compounds against common pathogens:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| W6 | S. aureus | 5.19 |

| W1 | C. albicans | 5.08 |

These values indicate that the compound's structural features contribute to its effectiveness in inhibiting microbial growth, comparable to established antibiotics such as fluconazole and penicillin G .

Anticancer Potential

The anticancer properties of 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide are also noteworthy. Research has demonstrated that related compounds can induce apoptosis in cancer cells, making them viable candidates for further development as chemotherapeutic agents.

For example, one study reported that certain benzamide derivatives exhibited IC50 values lower than standard treatments like 5-fluorouracil (5-FU), indicating superior efficacy:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| W17 | Colon Cancer | 4.12 |

| Standard | 5-FU | 7.69 |

This suggests that modifications to the benzamide structure can lead to enhanced anticancer activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds, reinforcing the potential applications of 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide:

- Antimicrobial Screening : A study evaluated a series of related benzamides against various microbial strains, demonstrating comparable or superior activity to traditional antibiotics .

- Anticancer Evaluation : Another research highlighted the anticancer properties of sulfonamide derivatives, establishing their effectiveness against multiple cancer cell lines .

- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how specific modifications can enhance biological activity, guiding future drug design efforts .

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes structural distinctions between the target compound and three analogs (derived from and ):

Implications of Structural Variations

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) in the target compound and analog 2 is a strong electron-withdrawing group, which may reduce electron density on the benzamide ring, affecting reactivity and binding to hydrophobic pockets in receptors.

Solubility and Lipophilicity :

- The sulfonyl group in the target compound and analog 1 increases hydrophilicity compared to the simple phenyl group in analog 2. However, the trifluoromethyl (CF₃) group in analog 1 adds lipophilicity, which might improve membrane permeability .

Receptor Binding Profiles :

- The 4-phenylpiperazine moiety in the target compound is associated with affinity for serotonin (5-HT) and dopamine receptors. In contrast, the pyridinylpiperazine group in CAS 30198-81-3 may shift selectivity toward histamine or adrenergic receptors due to the pyridine ring’s nitrogen atom .

Biological Activity

2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound can be structurally represented as follows:

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of benzamide derivatives, particularly those featuring nitro and chloro substituents. The compound has shown promising inhibitory activity against key enzymes involved in carbohydrate metabolism:

- α-Amylase Inhibition : The presence of electron-withdrawing groups (like NO₂) enhances the inhibitory effect on α-amylase, with specific derivatives achieving IC₅₀ values as low as 10.75 ± 0.52 μM .

- α-Glucosidase Inhibition : Similar trends were observed with α-glucosidase, where the compound demonstrated significant binding affinity and inhibitory potential, supported by molecular docking studies that revealed favorable interactions with the enzyme's active site .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Studies have shown that derivatives of benzamide can induce apoptosis in cancer cell lines:

- Cell Line Studies : In vitro tests indicated that modifications to the benzamide structure could lead to enhanced cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC₅₀ values ranging from 0.95 nM to 49.85 μM depending on the specific derivative tested .

The biological activity of 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is attributed to its ability to interact with biological targets through multiple mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in glucose metabolism, which is crucial for managing diabetes.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth.

- Molecular Interactions : Molecular docking studies have revealed that the compound forms hydrogen bonds and hydrophobic interactions with amino acid residues in target proteins, enhancing its efficacy .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide?

- Methodological Answer : The compound is synthesized via sequential functionalization. A typical route involves:

Chlorination/Nitration : Introducing chloro and nitro groups on the benzamide core using reagents like thionyl chloride (SOCl₂) and nitric acid under controlled conditions.

Sulfonylation : Reacting the intermediate with 4-phenylpiperazine-1-sulfonyl chloride in solvents such as dichloromethane (DCM) or benzene at 0–50°C.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the final product .

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : Purity is assessed using:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.

- NMR Spectroscopy : Integration of aromatic protons (e.g., nitro-substituted benzene at δ 8.2–8.5 ppm) and sulfonyl/piperazine signals (δ 3.0–3.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 479.08) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural analysis?

- Methodological Answer :

- Software Tools : Use SHELX (SHELXL/SHELXS) for iterative refinement, leveraging Fourier difference maps to locate missing electron density (e.g., disordered solvent molecules).

- Validation : Check for overfitting using R-factors (R₁ < 0.05 for high-resolution data) and validate geometry with PLATON/ADDSYM .

- Case Study : For sulfonyl group disorder, apply "ISOR" or "DELU" restraints to thermal parameters .

Q. What experimental design considerations are critical for evaluating this compound’s enzyme inhibition potential?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., bacterial acetyltransferase Acps-PPTase) based on structural homology .

- Assay Design :

- Kinetic Assays : Measure IC₅₀ via fluorescence polarization (FP) or SPR, using NAD⁺ as a cofactor.

- Controls : Include known inhibitors (e.g., sulfa drugs) to validate assay sensitivity.

- Data Interpretation : Use nonlinear regression (GraphPad Prism) to resolve competitive vs. non-competitive inhibition .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for formulation studies?

- Methodological Answer :

- Solubility Profiling : Perform phase-solubility studies in DMSO-water mixtures (0–100% v/v) and analyze via UV-Vis spectroscopy.

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify solvent systems matching the compound’s polarity.

- Empirical Example : A 30% DMSO/water mixture may balance solubility (logP ≈ 2.8) and stability, avoiding precipitation .

Contradiction Analysis & Troubleshooting

Q. Why do conflicting biological activity results arise in antimicrobial assays across labs?

- Methodological Answer :

- Source of Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, or culture media (e.g., cation-adjusted Mueller-Hinton broth vs. LB agar).

- Mitigation :

Standardize protocols per CLSI guidelines.

Include internal controls (e.g., ciprofloxacin for Gram-negative bacteria).

Validate MIC values via broth microdilution in triplicate .

Q. How to address low yields in the sulfonylation step during scale-up synthesis?

- Methodological Answer :

- Optimization Variables :

- Temperature : Lower reaction temperatures (0–10°C) reduce side reactions (e.g., sulfonic acid formation).

- Catalyst : Add DMAP (5 mol%) to enhance nucleophilicity of the piperazine nitrogen.

- Workflow : Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) and quench with ice-water to isolate the sulfonamide intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.